Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 73040-01-4) is a spirocyclic ester with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . The compound features a 1-oxaspiro[2.5]octane core substituted with a methyl group at position 4 and an ethyl carboxylate group at position 2. Its spirocyclic structure imparts unique steric and electronic properties, making it relevant in flavoring applications and synthetic organic chemistry.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)7-5-4-6-8(11)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
HBAIKPKIFFOGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCCC2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of ethyl 4-methyl-2-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The oxaspiro ring system can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Key Characteristics:
- Applications : Designated as a flavoring agent in Japan (ID 2720) under regulatory frameworks .
- Availability : Currently listed as a discontinued product by suppliers like CymitQuimica, though historical data suggest it was used in research and industrial contexts .
- Synthesis: Limited details are available, but spirocyclic esters of this type are typically synthesized via cyclization or epoxidation reactions .
Comparison with Structurally Similar Compounds
The following table compares ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate with analogous spirocyclic esters, highlighting structural variations, molecular properties, and applications:
Structural and Functional Insights:
Substituent Effects: Methyl vs. Butyl/Tert-alkyl Groups: Compounds like ethyl 2-butyl-... and ethyl 6-tert-butyl-... exhibit increased steric bulk, which may influence reactivity in catalytic or stereoselective reactions .
Regulatory and Safety Profiles: Ethyl 4-methyl-... is recognized as safe for flavoring in Japan, whereas related compounds like ethyl 5,5,7-trimethyl-... (synonym for a structurally similar flavoring agent) lack explicit safety data in the provided evidence . Ethyl methyl-1-oxaspiro... (CAS 93904-83-7) is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), suggesting regulatory compliance in the EU .
Applications: Flavoring Agents: The target compound and ethyl 5,5,7-trimethyl-... are explicitly linked to flavoring applications, likely due to their volatile and aromatic profiles . Pharmaceutical Intermediates: Spirocyclic esters like ethyl 6-tert-butyl-...
Biological Activity
Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which imparts distinctive chemical properties and potential biological activities. The compound has garnered interest in medicinal chemistry due to its structural features that may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H20O3, with a molecular weight of 212.29 g/mol. Its spirocyclic nature allows for interesting conformational dynamics, which can affect its biological activity and interactions with enzymes and receptors.
| Property | Details |
|---|---|
| Molecular Formula | C12H20O3 |
| Molecular Weight | 212.29 g/mol |
| Functional Groups | Carboxylate |
| Structural Features | Spirocyclic |
Synthesis
The synthesis of this compound typically involves the reaction of a spirocyclic ketone with ethyl chloroformate in the presence of a base such as triethylamine, conducted in an organic solvent like dichloromethane at low temperatures to optimize yield and purity.
This compound's mechanism of action is believed to involve its binding affinity to various enzymes and receptors, potentially modulating their activities. Research indicates that the compound may interact with specific molecular targets, leading to various biological effects, although detailed mechanisms require further investigation.
Antibacterial Activity
Studies have shown that compounds structurally related to this compound exhibit significant antibacterial properties. For instance, derivatives have been explored for their efficacy against Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting the potential therapeutic applications of this class of compounds in combating antibiotic resistance .
Neurotrophic Effects
Research into related compounds suggests potential neurotrophic activities, which may enhance neurite outgrowth in neuronal cultures. This property could position this compound as a candidate for neuroprotective therapies or treatments for neurodegenerative diseases .
Case Studies
Several studies have investigated the biological activity of spirocyclic compounds similar to this compound:
- Antibacterial Screening : A comparative study evaluated various spirocyclic compounds against common bacterial strains, demonstrating that specific substitutions on the spiro framework significantly influenced antibacterial potency.
- Neurotrophic Studies : In vitro experiments on rat cortical neurons revealed that certain derivatives increased neurite outgrowth, suggesting potential applications in regenerative medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
